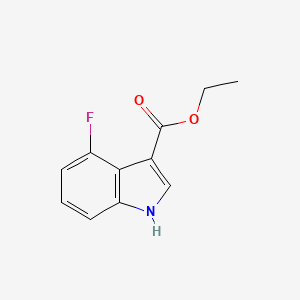

Ethyl 4-Fluoroindole-3-carboxylate

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H10FNO2 |

|---|---|

Molecular Weight |

207.20 g/mol |

IUPAC Name |

ethyl 4-fluoro-1H-indole-3-carboxylate |

InChI |

InChI=1S/C11H10FNO2/c1-2-15-11(14)7-6-13-9-5-3-4-8(12)10(7)9/h3-6,13H,2H2,1H3 |

InChI Key |

XQRUBKFUXNJPRN-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CNC2=C1C(=CC=C2)F |

Origin of Product |

United States |

Synthetic Methodologies for Ethyl 4 Fluoroindole 3 Carboxylate and Analogous Fluorinated Indole Carboxylates

Classical and Established Indole (B1671886) Synthesis Approaches Applicable to Fluorinated Derivatives

Traditional methods for indole synthesis have been adapted to incorporate fluorine atoms, providing access to a range of fluorinated indole derivatives.

Adaptations of the Fischer Indole Synthesis for Fluorinated Precursors

The Fischer indole synthesis, a venerable and widely used method, involves the acid-catalyzed cyclization of an arylhydrazone. wikipedia.orgbhu.ac.intestbook.com This reaction can be adapted for the synthesis of fluorinated indoles by using appropriately fluorinated phenylhydrazines. For instance, the reaction of a fluorinated phenylhydrazine (B124118) with a ketone or aldehyde under acidic conditions yields the corresponding fluorinated indole. wikipedia.orgtcichemicals.com

A specific example is the synthesis of ethyl 5-fluoroindole-2-carboxylate, which begins with the reaction of 4-fluorophenylhydrazine with ethyl pyruvate (B1213749). The resulting hydrazone is then cyclized using an acid catalyst like methanesulfonic acid to form the desired product. diva-portal.org

| Reactants | Catalyst | Product | Reference |

| 4-Fluorophenylhydrazine, Ethyl pyruvate | Methanesulfonic acid | Ethyl 5-fluoroindole-2-carboxylate | diva-portal.org |

Variants of the Bischler–Möhlau Indole Synthesis

The Bischler–Möhlau indole synthesis involves the reaction of an α-halo- or α-hydroxy-ketone with an excess of an aniline (B41778). wikipedia.orgdrugfuture.com While historically plagued by harsh reaction conditions, modern modifications have made this method more versatile. wikipedia.orgwikipedia.org For the synthesis of fluorinated indoles, a fluorinated aniline can be reacted with a suitable ketone derivative. diva-portal.org Milder methods have been developed, including the use of lithium bromide as a catalyst or microwave irradiation to improve reaction conditions. wikipedia.orgwikipedia.org

Reissert Indole Synthesis and Related Strategies

The Reissert indole synthesis traditionally involves the condensation of an o-nitrotoluene with diethyl oxalate (B1200264), followed by reductive cyclization to form an indole-2-carboxylic acid. wikipedia.org This method can be applied to fluorinated starting materials. For example, a fluorinated o-nitrotoluene can be used to produce a fluorinated indole-2-carboxylic acid derivative. The initial condensation is typically carried out with a base like potassium ethoxide, and the subsequent reductive cyclization can be achieved using reagents such as zinc in acetic acid. wikipedia.org

| Starting Material | Key Reagents | Product Type | Reference |

| o-Nitrotoluene | Diethyl oxalate, Potassium ethoxide, Zinc/Acetic Acid | Indole-2-carboxylic acid | wikipedia.org |

Other Named Indole Syntheses (e.g., Madelung, Nenitzescu)

The Madelung synthesis involves the base-catalyzed intramolecular cyclization of an N-acyl-o-toluidine at high temperatures. wikipedia.org This method is generally used for the preparation of 2-alkinylindoles. wikipedia.org Modern variations have been developed that proceed under milder conditions, for example, by using alkyllithiums as the base. bhu.ac.in A recent development involves a tandem Madelung indole synthesis using a LiN(SiMe3)2/CsF system, which allows for the synthesis of N-methyl-2-arylindoles in high yields. organic-chemistry.org

The Nenitzescu indole synthesis is another classical method that can potentially be adapted for the preparation of fluorinated indoles.

Modern Transition Metal-Catalyzed Synthetic Routes

Modern synthetic chemistry has seen the rise of transition metal-catalyzed reactions for the construction of complex molecules, including fluorinated indoles.

Palladium-Catalyzed Cyclization and Cross-Coupling Reactions

Palladium-catalyzed reactions have become a powerful tool for indole synthesis. The Buchwald modification of the Fischer indole synthesis, for example, utilizes a palladium catalyst to effect the cross-coupling of aryl bromides and hydrazones. wikipedia.org This approach offers a different entry point to the key hydrazone intermediates required for the Fischer synthesis.

A direct synthesis of ethyl 4,5-difluoroindole-3-carboxylate has been reported via the reaction of lithiated N-BOC-3,4-difluoroaniline with ethyl bromopyruvate. This one-pot procedure is noted for its simplicity and convenience. arkat-usa.org

| Reactants | Product | Key Features | Reference |

| Lithiated N-BOC-3,4-difluoroaniline, Ethyl bromopyruvate | Ethyl 4,5-difluoroindole-3-carboxylate | One-pot, simple, convenient | arkat-usa.org |

Rhodium-Catalyzed Indolizations and Annulations

Rhodium-catalyzed reactions have emerged as a powerful tool for the synthesis of indoles. These methods often proceed through C-H activation, offering a direct and atom-economical approach to the indole core.

Another rhodium(III)-catalyzed method utilizes a hydrazine-directed C-H activation for the synthesis of indoles. nih.gov This redox-neutral and traceless process involves the coupling of hydrazines with alkynes, followed by N-N bond cleavage. This approach presents an alternative to the classical Fischer indole synthesis. nih.gov

| Catalyst System | Starting Materials | Key Features | Ref |

| Rh(III) / N-nitroso directing group | N-alkyl anilines, internal alkynes | Room temperature, transient oxidizing directing group | rsc.org |

| Rh(III) / hydrazine (B178648) directing group | Hydrazines, alkynes | Redox-neutral, traceless N-N bond cleavage | nih.gov |

Cobalt-Catalyzed Approaches to Indole Core Formation

Cobalt catalysis provides a cost-effective and sustainable alternative to precious metal-catalyzed indole syntheses. Cobalt(III)-catalyzed C-H/N-O functionalization with nitrones offers a step-economical route to indoles. lookchem.com This redox-neutral annulation of alkynes by nitrones demonstrates excellent site- and regio-selectivity, particularly with unsymmetrical starting materials. lookchem.com The process is believed to proceed through a carboxylate-assisted C-H activation. lookchem.com

Furthermore, cationic cobalt(III) catalysts have been shown to be effective in the direct cyclization of N-nitrosoanilines with alkynes. researchgate.net This method exhibits unique regioselectivity and reactivity, particularly with unsymmetrical meta-substituted N-nitrosoanilines. researchgate.net Notably, internal alkynes bearing electron-deficient groups, which are often unreactive in rhodium(III)-catalyzed systems, show good reactivity with the cobalt(III) catalyst. researchgate.net A kinetic isotope effect study suggested that the C-H activation is likely the rate-determining step. researchgate.net

| Catalyst System | Starting Materials | Key Features | Ref |

| Co(III) / carboxylate assistance | Nitrones, alkynes | Redox-neutral, high site- and regio-selectivity | lookchem.com |

| Cationic Co(III) | N-nitrosoanilines, alkynes | High regioselectivity, reactivity with electron-deficient alkynes | researchgate.net |

Gold-Catalyzed Cyclizations Involving Alkynylanilines

Gold catalysts, known for their strong π-acidity, are highly effective in promoting the cyclization of 2-alkynylanilines to form indoles. nih.govresearchgate.net Both gold(I) and gold(III) species have been successfully employed in these transformations. researchgate.netbeilstein-journals.org

A one-pot gold-catalyzed tandem cycloisomerization/fluorination of unprotected 2-alkynylanilines provides access to 3-fluoro-2-arylindoles and 3,3-difluoro-2-aryl-3H-indoles. beilstein-journals.org The reaction outcome is highly dependent on the substrate and solvent. beilstein-journals.org In some cases, an unusual aminoauration/oxidation/fluorination cascade has been observed. beilstein-journals.org

Gold(I)-catalyzed one-pot reactions between 2-alkynylanilines and alkynols have also been developed to synthesize C-3 substituted indoles through a formal carboamination of alkynes. researchgate.net This process involves three catalytic cycles, all promoted by a single gold catalyst. researchgate.net

| Catalyst System | Starting Materials | Product Type | Key Features | Ref |

| Au(I) or Au(III) / Selectfluor | Unprotected 2-alkynylanilines | 3-Fluoro-2-arylindoles, 3,3-difluoro-2-aryl-3H-indoles | One-pot tandem cycloisomerization/fluorination | beilstein-journals.org |

| Au(I) | 2-Alkynylanilines, alkynols | C-3 substituted indoles | One-pot formal carboamination | researchgate.net |

| Au(III) | 2-Alkynylanilines | 2-Substituted indoles | Can be combined with subsequent functionalization | nih.gov |

Metal-Free and Organocatalytic Strategies for Indole Construction

While metal-catalyzed methods are prevalent, metal-free and organocatalytic strategies offer advantages in terms of cost, toxicity, and ease of purification.

Reductive Cyclization Protocols

Reductive cyclization methods are a classic approach to indole synthesis. For instance, the Madelung synthesis involves the high-temperature, base-catalyzed cyclization of ortho-alkylanilides to form indoles. youtube.com

Oxidative Cyclization Methodologies

Oxidative cyclization provides another avenue for indole synthesis. A cascade oxidative trifluoromethylthiolation and cyclization of N-[(3-aryl)propioloyl]indoles with AgSCF3 has been reported for the synthesis of novel trifluoromethylthiolated pyrrolo[1,2-a]indol-3-ones. nih.gov The proposed mechanism involves radical processes. nih.gov

Palladium-catalyzed oxidative coupling of two C-H bonds within N-aryl enamines allows for the efficient formation of various substituted indoles. nih.gov This cross-dehydrogenative coupling tolerates many functional groups, and the starting enamines are readily prepared from commercially available anilines. nih.gov

Base-Mediated Condensation and Cyclization Reactions

Base-mediated reactions are fundamental in organic synthesis and have been applied to the construction of the indole nucleus. Base-promoted cyclizations of 2-alkynylanilines are a known method for preparing both N-free and N-protected indoles. researchgate.net

The Knoevenagel condensation followed by cyclization is another useful strategy. For example, the reaction of 2-(1-phenylvinyl)benzaldehyde with active methylene (B1212753) compounds like malonates can lead to indene (B144670) derivatives through a sequential condensation and cyclization process. nih.gov While this example leads to indenes, the principle of intramolecular condensation following an initial intermolecular reaction is applicable to indole synthesis as well.

Furthermore, the Ugi four-component condensation reaction (Ugi-4CC) has been employed to synthesize novel dipeptides containing an indolyl moiety starting from ethyl 3-formylindole-2-carboxylate, amines, isocyanides, and N-Boc protected amino acids. researchgate.net

| Method | Starting Materials | Key Features | Ref |

| Madelung Synthesis | ortho-Alkylanilides | High temperature, strong base | youtube.com |

| Oxidative Trifluoromethylthiolation/Cyclization | N-[(3-aryl)propioloyl]indoles, AgSCF3 | Radical cascade reaction | nih.gov |

| Pd-catalyzed Oxidative Cyclization | N-aryl enamines | Cross-dehydrogenative coupling | nih.gov |

| Base-promoted Cyclization | 2-Alkynylanilines | Synthesis of N-free and N-protected indoles | researchgate.net |

| Knoevenagel Condensation/Cyclization | 2-(1-phenylvinyl)benzaldehyde, malonates | Sequential reaction leading to cyclized products | nih.gov |

| Ugi Four-Component Condensation | Ethyl 3-formylindole-2-carboxylate, amines, isocyanides, amino acids | Multicomponent reaction for complex indole derivatives | researchgate.net |

Regioselective Introduction of Fluorine and Indole Ring Closure Strategies

The precise placement of a fluorine atom on the indole ring is crucial for modulating the molecule's activity. Several strategies have been developed to achieve this, primarily involving either fluorination of a precursor before the indole ring is formed or direct fluorination of the indole scaffold itself.

Fluorination of Precursors Prior to Indolization

A common and effective method for synthesizing regioselectively fluorinated indoles is to introduce the fluorine atom onto an aniline or phenylhydrazine precursor, which is then cyclized to form the indole ring.

One of the most well-established methods for indole synthesis is the Fischer indole synthesis . diva-portal.org This reaction involves the acid-catalyzed cyclization of a phenylhydrazone. For the synthesis of fluorinated indoles, a fluorinated phenylhydrazine is used as the starting material. For example, the reaction of a fluorinated phenylhydrazine with an appropriate ketone or aldehyde, such as ethyl pyruvate, yields a hydrazone intermediate. This intermediate then undergoes cyclization in the presence of an acid catalyst like polyphosphoric acid (PPA) to afford the desired fluorinated indole-2-carboxylate. diva-portal.orgarkat-usa.org It is important to note that this method can sometimes lead to mixtures of regioisomers, requiring chromatographic separation. arkat-usa.org

Another approach involves the Leimgruber-Batcho indole synthesis . This two-step process begins with the condensation of a substituted o-nitrotoluene with an N,N-dimethylformamide dimethyl acetal (B89532) to form a β-dimethylamino-2-nitrostyrene. Subsequent reductive cyclization, often using reagents like iron in acetic acid or catalytic hydrogenation, yields the indole. By starting with a fluorinated o-nitrotoluene, this method provides a regioselective route to fluorinated indoles.

The Reissert indole synthesis offers another pathway. In this method, a substituted o-nitrotoluene condenses with diethyl oxalate in the presence of a base. The resulting pyruvate derivative is then reductively cyclized to form the indole-2-carboxylic acid. Using a fluorinated o-nitrotoluene as the starting material allows for the regioselective synthesis of the corresponding fluorinated indole-2-carboxylic acid.

A more recent and direct preparation of ethyl 4,5-difluoroindole-3-carboxylate was achieved by reacting lithiated N-BOC-3,4-difluoroaniline with ethyl bromopyruvate. arkat-usa.org This one-pot procedure is noted for its simplicity and convenience compared to other standard methods. arkat-usa.org

| Precursor Fluorination Method | Key Reagents | Product Type | Reference |

| Fischer Indole Synthesis | Fluorinated phenylhydrazine, Ethyl pyruvate, Acid catalyst (e.g., PPA) | Fluorinated indole-2-carboxylate | diva-portal.orgarkat-usa.org |

| Leimgruber-Batcho Indole Synthesis | Fluorinated o-nitrotoluene, N,N-dimethylformamide dimethyl acetal, Reducing agent | Fluorinated indole | |

| Reissert Indole Synthesis | Fluorinated o-nitrotoluene, Diethyl oxalate, Base, Reducing agent | Fluorinated indole-2-carboxylic acid | |

| Lithiation Approach | Lithiated N-BOC-fluoroaniline, Ethyl bromopyruvate | Fluorinated indole-3-carboxylate (B1236618) | arkat-usa.org |

Direct C-H Fluorination of Indole Scaffolds

Direct C-H fluorination of a pre-formed indole ring presents an atom-economical and increasingly popular strategy. This approach avoids the multi-step synthesis of fluorinated precursors. Electrophilic fluorinating reagents are commonly employed for this purpose.

Reagents such as Selectfluor® (F-TEDA-BF4) are widely used for the direct fluorination of electron-rich aromatic and heteroaromatic compounds, including indoles. The regioselectivity of the fluorination is influenced by the directing effects of existing substituents on the indole ring and the reaction conditions. For the synthesis of Ethyl 4-Fluoroindole-3-carboxylate, direct fluorination of ethyl indole-3-carboxylate would need to be highly regioselective to be efficient. Research has shown that the presence of electron-withdrawing groups on the indole ring can lower its reactivity towards fluorination, potentially requiring longer reaction times. researchgate.net

Recent advancements have focused on developing milder and more selective fluorination methods. acs.org These include transition-metal-catalyzed C-H activation/fluorination reactions, which offer the potential for high regioselectivity.

| Direct Fluorination Method | Key Reagents | Key Features | Reference |

| Electrophilic Fluorination | Indole carboxylate, Electrophilic fluorine source (e.g., Selectfluor®) | Atom-economical, regioselectivity can be a challenge. | researchgate.net |

| Transition-Metal-Catalyzed C-H Fluorination | Indole carboxylate, Metal catalyst, Fluoride source | High potential for regioselectivity. | acs.org |

Difluorocarbene-Mediated Cycloaddition Reactions

The use of difluorocarbene (:CF2) in cycloaddition reactions offers a unique approach to constructing gem-difluorinated heterocyclic systems. nih.govthieme-connect.de While not a direct route to monofluorinated indoles like this compound, it is a significant method for synthesizing related difluorinated compounds.

Difluorocarbene can be generated from various precursors, such as trifluoromethyltrimethylsilane (TMSCF3) or trimethylsilyl (B98337) fluorosulfonyldifluoroacetate (TFDA). wordpress.com The carbene can then undergo cycloaddition with suitable alkenes or alkynes. For instance, the reaction of difluorocarbene with o-quinone methides has been shown to produce gem-difluorinated 2,3-dihydrobenzofurans. nih.gov While this specific example does not yield an indole, the underlying principle of difluorocarbene cycloaddition could potentially be adapted to indole synthesis through carefully designed precursors.

Recent developments have also highlighted new reagents like Sulfox-CF2SO2Ph, which can serve as a difluorocarbene precursor under basic conditions. sioc.ac.cn

| Difluorocarbene Source | Reaction Type | Product Type | Reference |

| TMSCF3, TFDA | [2+1] Cycloaddition | gem-Difluorinated cyclopropanes/cyclopropenes | wordpress.com |

| Ph3P+CF2COO- | Metal-free cycloaddition | gem-Difluorinated azetidines and 2,3-dihydrobenzofurans | nih.gov |

| Sulfox-CF2SO2Ph | Reaction with nucleophiles | Difluoromethylated products | sioc.ac.cn |

Process Development and Scalability Considerations in the Synthesis of Fluorinated Indole Carboxylates

Moving from a laboratory-scale synthesis to industrial production requires careful consideration of process development and scalability to ensure the process is efficient, safe, and economically viable.

Optimization Strategies for Enhanced Purity and Reaction Yields

Optimizing reaction conditions is paramount for maximizing yield and purity. This involves a systematic study of various reaction parameters.

Solvent and Base Selection: The choice of solvent and base can significantly impact the outcome of a reaction. For instance, in SNAr reactions to build the indole precursor, a range of solvents and bases are typically screened to find the optimal combination that promotes full solubility of reagents and maximizes conversion. nih.gov

Temperature and Pressure Control: Reaction temperature is a critical parameter. In some cases, elevated temperatures are required, while in others, lower temperatures are necessary to prevent decomposition of products or intermediates. wordpress.com For reactions that are sensitive to pressure, such as certain hydrogenations, optimizing the pressure can lead to improved conversion rates and stability of the process. nih.gov

Catalyst Loading: In catalyzed reactions, minimizing the catalyst loading without compromising yield or selectivity is crucial for cost-effectiveness, especially when using expensive transition metal catalysts. researchgate.net

Flow Chemistry: Continuous flow synthesis offers several advantages for process optimization and scalability. It allows for precise control over reaction parameters, enhanced safety for handling hazardous reagents, and can overcome solubility issues by processing slurries. nih.govbeilstein-journals.org The use of flow reactors can lead to higher throughput and easier integration of downstream processing. nih.gov

Advanced Techniques for Impurity Control and Minimization in Production

Controlling impurities is critical in the synthesis of pharmaceutical ingredients. A thorough understanding of the reaction mechanism and potential side reactions is necessary to develop effective control strategies.

Impurity Profiling: Identifying the structure and origin of impurities is the first step. This is typically done using analytical techniques such as HPLC and LC-MS.

Process Parameter Control: Tightly controlling reaction parameters such as temperature, stoichiometry, and reaction time can prevent the formation of many impurities. For example, in a reductive cyclization, careful control of hydrogenation conditions can prevent the formation of partially reduced intermediates. nih.gov

Crystallization and Recrystallization: These are powerful purification techniques for solid products. The choice of solvent system is crucial for effective purification.

Trituration: This technique involves washing the solid product with a solvent in which the desired compound is poorly soluble, but the impurities are soluble. This can be a simple and effective method for removing minor impurities. nih.gov

Chromatographic Purification: While often avoided on a large scale due to cost, chromatography is sometimes necessary for removing closely related impurities.

Reactivity and Chemical Transformations of Ethyl 4 Fluoroindole 3 Carboxylate

Reactivity at the Indole (B1671886) Nitrogen (N-1 Position)

The nitrogen atom of the indole ring in ethyl 4-fluoroindole-3-carboxylate is a key site for functionalization. The presence of the C-3 ester group increases the acidity of the N-H proton, facilitating its removal by a base and subsequent reaction with electrophiles. nih.gov

N-Alkylation and N-Acylation Reactions

N-Alkylation: The indole nitrogen can be readily alkylated under basic conditions. For instance, the alkylation of ethyl indol-2-carboxylate, a related compound, has been successfully achieved using aqueous potassium hydroxide (B78521) in acetone. mdpi.com This method can be adapted for this compound. The reaction proceeds by deprotonation of the indole nitrogen to form an indolyl anion, which then acts as a nucleophile, attacking an alkyl halide or another suitable alkylating agent. nih.gov A variety of alkyl groups can be introduced at the N-1 position, significantly diversifying the molecular structure for further applications.

N-Acylation: The introduction of an acyl group at the indole nitrogen, or N-acylation, is another important transformation. This reaction often requires the use of a stable acyl source. Thioesters, for example, have been employed in a mild and efficient method for the N-acylation of indoles, a reaction that tolerates various functional groups. nih.gov The process typically involves a base, such as cesium carbonate, to facilitate the deprotonation of the indole nitrogen, followed by nucleophilic attack on the acylating agent. nih.gov Alternatively, the N-acetylation of ethyl 1H-indole-3-carboxylate has been demonstrated using acetic anhydride (B1165640) in the presence of pyridine, where the electron-withdrawing nature of the ester group at C-3 enhances the acidity of the N-H proton, enabling the acylation to occur. nih.gov

Formation of Nitrogen-Containing Derivatives (e.g., Amidinohydrazones)

The core structure of this compound can be elaborated to form more complex nitrogen-containing derivatives. While direct synthesis from this specific ester is not detailed in the provided results, analogous indole structures are used to synthesize amidinohydrazones. nih.gov This class of compounds is of interest in medicinal chemistry. The synthesis generally involves a multi-step sequence starting from an indole precursor, which is first converted to a key intermediate, such as an indole-3-carboxaldehyde. This aldehyde can then be reacted with a suitable hydrazine (B178648) derivative, like S-dodecyl isothiosemicarbazide hydrobromide, to form a hydrazone. nih.gov Subsequent reaction of the hydrazone with an amine under microwave conditions can yield the final amidinohydrazone. nih.gov

Chemical Transformations at the C-2 and C-3 Positions of the Indole Ring

The C-2 and C-3 positions of the indole ring are also sites of significant reactivity, influenced by the existing substituents.

Reactions Involving the Carboxylate Ester Group at C-3

The ethyl carboxylate group at the C-3 position is a versatile handle for a range of chemical modifications.

The ethyl ester of this compound can be hydrolyzed to the corresponding 4-fluoroindole-3-carboxylic acid. This transformation is typically achieved under basic conditions, for example, by heating with an aqueous solution of a base like potassium hydroxide. mdpi.com The resulting carboxylic acid is a valuable intermediate for the synthesis of other derivatives, such as amides, or for use in coupling reactions.

Transesterification is a process where the ethyl group of the ester is exchanged for another alkyl group from an alcohol. This reaction can be catalyzed by various reagents. For example, the use of sodium methoxide (B1231860) in methanol (B129727) can lead to the formation of the corresponding methyl ester. mdpi.com This reaction is useful for modifying the properties of the molecule or for preparing different ester derivatives that may be required for specific synthetic purposes. A range of catalysts, including scandium(III) triflate and dipotassium (B57713) hydrogen phosphate, can promote transesterification reactions under mild conditions. organic-chemistry.org

Electrophilic and Nucleophilic Substitutions at C-2 and C-3

The electronic nature of the indole ring, modified by the substituents at C-3 and C-4, dictates the regioselectivity of substitution reactions.

The C-3 position of the parent indole ring is the most common site for electrophilic attack. However, in this compound, this position is already substituted. Consequently, electrophilic substitution is directed to the C-2 position. bhu.ac.in For this to occur efficiently, the indole nitrogen is often protected (e.g., with a methyl or phenylsulfonyl group) to prevent side reactions and to facilitate C-2 lithiation, which can then be followed by quenching with an electrophile. bhu.ac.in

Conversely, the indole ring can be made susceptible to nucleophilic attack. For instance, derivatives such as 1-methoxyindole-3-carboxaldehydes have been shown to undergo nucleophilic substitution at the C-2 position. researchgate.net This suggests that with appropriate modification of the indole nitrogen and reaction conditions, the C-2 position of this compound could potentially react with nucleophiles.

Reactivity Modulations Induced by the C-4 Fluorine Atom

The fluorine atom at the C-4 position significantly influences the electronic properties and reactivity of the indole ring.

Fluorine is the most electronegative element and exerts a strong electron-withdrawing inductive effect (-I effect). This effect reduces the electron density of the entire heterocyclic ring system. As a result, the indole ring in this compound is deactivated towards electrophilic aromatic substitution compared to its non-fluorinated counterpart. acs.org This deactivation can necessitate harsher reaction conditions or more potent electrophiles to achieve substitution. The reduced nucleophilicity of the ring can also provide a degree of stability and prevent unwanted side reactions, such as polymerization under acidic conditions. bhu.ac.in

The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, making its cleavage challenging. However, methods for C-F bond activation and halogen exchange (halex) reactions have been developed, often employing strong Lewis acids like boron trihalides (e.g., BCl₃, BBr₃). thieme-connect.densf.gov These reagents can facilitate the exchange of a fluorine atom for another halogen. While specific examples involving 4-fluoroindole (B1304775) are scarce, the principles suggest that under forcing conditions, a selective halogen exchange at the C-4 position could be possible.

Another potential transformation is the "halogen dance," a base-catalyzed migration of a halogen atom to an adjacent, deprotonated position on an aromatic or heterocyclic ring. clockss.org This type of rearrangement could potentially be induced in derivatives of 4-fluoroindole under strongly basic conditions.

Intramolecular Cyclization Reactions of this compound Derivatives

Derivatives of this compound can be designed to undergo intramolecular cyclization reactions, providing access to complex, fused polycyclic indole structures. These reactions typically involve introducing a reactive side chain, often at the indole nitrogen (N-1 position), which can then react with another position on the indole ring.

For example, if the nitrogen of this compound were functionalized with a side chain containing an alkyne, it could undergo a palladium-catalyzed intramolecular cyclization to form novel fused ring systems. mdpi.comresearchgate.net Similarly, derivatization to form an enamine could be followed by an iodine-mediated intramolecular cyclization, a powerful method for constructing new rings onto the indole framework. acs.org

The following table summarizes potential intramolecular cyclization strategies for derivatives of the title compound.

| Derivative Precursor | Reactive Group | Reaction Type | Potential Product | Reference |

| N-Alkynyl-4-fluoroindole | Terminal Alkyne | Palladium-catalyzed Cyclization | Fused Polycyclic Indole | mdpi.com |

| N-Substituted Enamine | Enamine | Iodine-mediated Cyclization | Fused 3H-Indole or Indoline | acs.org |

| N-Allyl-o-bromoanilide analog | Allyl Group | Radical Cyclization | Dihydroindole System | capes.gov.br |

These strategies demonstrate the potential of using this compound as a scaffold for building more complex molecular architectures through intramolecular cyclization pathways.

Emerging Research Directions and Chemical Applications

Ethyl 4-Fluoroindole-3-carboxylate as a Versatile Synthetic Building Block

The indole (B1671886) ring is a privileged scaffold in medicinal chemistry and organic synthesis, appearing in numerous natural products and pharmaceuticals. The introduction of a fluorine atom at the 4-position of the indole ring can significantly alter the molecule's electronic properties, lipophilicity, and metabolic stability, making this compound an attractive precursor for the synthesis of complex and potentially bioactive molecules.

This compound serves as a key intermediate in the synthesis of more complex heterocyclic systems. The reactivity of the indole nitrogen, the C2 position, and the ester functional group allows for a variety of chemical transformations. For instance, indole carboxylates can undergo N-alkylation to introduce various side chains. mdpi.com The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with other molecules or converted to other functional groups.

A notable application of related ethyl indole carboxylates is in the construction of fused heterocyclic systems. For example, ethyl 1H-indole-2-carboxylates have been used to synthesize 3,4-dihydro-1H- rsc.orgossila.comoxazino[4,3-a]indoles, a class of compounds with potential bioactivity. nih.gov This type of reaction, involving the initial alkylation of the indole nitrogen followed by intramolecular cyclization, highlights the utility of indole carboxylates in generating molecular complexity. Given the established reactivity of the indole scaffold, it is highly probable that this compound can be utilized in similar synthetic strategies to create novel fluorinated polycyclic indole derivatives. The fluorine atom at the 4-position can also influence the regioselectivity of these reactions and the properties of the final products.

The development of chemical libraries is a cornerstone of modern drug discovery and chemical biology. This compound is an ideal scaffold for the creation of such libraries due to its multiple points of diversification. The indole nitrogen, the C2 position, and the ester group can all be readily modified to generate a wide array of derivatives.

The synthesis of a "small library of potentially bioactive" 3,4-dihydro-1H- rsc.orgossila.comoxazino[4,3-a]indoles from ethyl 1H-indole-2-carboxylates demonstrates the feasibility of using such scaffolds for library synthesis. nih.gov By systematically varying the substituents at different positions of the this compound core, chemists can generate a diverse set of molecules for screening in various biological assays. The fluorine atom can provide a unique handle for structure-activity relationship (SAR) studies, allowing for fine-tuning of the pharmacological properties of the synthesized compounds.

| Position for Derivatization | Potential Modifications | Resulting Functionality |

| N1 (Indole Nitrogen) | Alkylation, Arylation | Introduction of various side chains, modulation of solubility and steric bulk |

| C2 | Halogenation, Formylation, Coupling reactions | Introduction of further functional groups for subsequent reactions |

| C3-Carboxylate | Amidation, Reduction, Transesterification | Creation of amides, alcohols, and other ester derivatives |

| C4-Fluorine | (indirectly influences reactivity) | Modulation of electronic properties and metabolic stability |

Applications in Materials Science Research

The unique electronic and photophysical properties of indole derivatives, particularly fluorinated ones, make them promising candidates for applications in materials science. The incorporation of fluorine atoms into organic molecules can lower both the HOMO and LUMO energy levels, which can enhance electron injection and improve the stability of organic electronic devices. rsc.org

While direct integration of this compound into organic light-emitting diodes (OLEDs) or dye-sensitized solar cells (DSSCs) has not been extensively reported, related fluoroindole compounds have shown significant promise. For example, polymers of 5-fluoroindole (B109304) exhibit blue light emission, suggesting their potential for use in OLEDs. ossila.com Furthermore, derivatives of 4-fluoroindole (B1304775) have been utilized as donor units in dyes for DSSCs, contributing to high power conversion efficiencies. ossila.com

These findings suggest that this compound could serve as a valuable precursor for the synthesis of novel materials for organic electronics. The ester group can be modified to attach the molecule to a polymer backbone or to introduce other functional groups that facilitate charge transport or enhance light absorption. The 4-fluoro substituent is expected to favorably influence the electronic properties of the resulting materials.

The polymerization of indole derivatives can lead to the formation of conducting and electroactive polymers. 5-Fluoroindole, for instance, can be electrochemically polymerized to yield a conductive polymer. ossila.com It is plausible that this compound could be similarly incorporated into polymer chains, either through direct polymerization or by first modifying the ester group to an appropriate polymerizable moiety. The resulting fluorinated polyindoles could exhibit interesting optical and electronic properties, making them suitable for applications in sensors, electrochromic devices, and other advanced materials.

Development and Utilization of Chemical Probes for Scientific Inquiry

Chemical probes are essential tools for studying biological processes in living systems. The indole scaffold is a common feature in many fluorescent probes due to its inherent photophysical properties. rsc.org The introduction of a fluorine atom can further modulate these properties, making fluorinated indoles attractive candidates for the development of novel chemical probes.

Although the direct use of this compound as a chemical probe is not yet established, the broader class of indole-based fluorescent probes is well-documented. rsc.org For example, a fluorescent probe based on the EG01377 scaffold has been developed for evaluating neuropilin-1 binding. nih.gov This demonstrates the potential of using functionalized indole derivatives to create probes for specific biological targets.

Employment as NMR Probes for Investigating Molecular Environments

The fluorine-19 (¹⁹F) nucleus possesses intrinsic properties that make it an exceptional tool for Nuclear Magnetic Resonance (NMR) spectroscopy. With a natural abundance of 100% and a high gyromagnetic ratio, ¹⁹F NMR offers high sensitivity. Furthermore, the chemical shift of a fluorine atom is exquisitely sensitive to its local electronic environment, making it a powerful probe for studying molecular interactions and conformational changes.

The introduction of a fluorine atom into the indole scaffold, as seen in this compound, allows researchers to leverage these advantages. The ¹⁹F NMR signal of the fluorine atom at the 4-position of the indole ring can provide detailed information about the molecule's surroundings. Any alterations in the local environment, such as binding to a biological macromolecule or changes in solvent polarity, will induce a change in the ¹⁹F chemical shift. This sensitivity allows for the detection and characterization of subtle molecular events.

Key Research Findings:

Sensitivity to Polarity: The ¹⁹F chemical shift of fluorinated indoles has been shown to be dependent on the polarity of the solvent. This property can be exploited to probe the hydrophobicity of binding pockets in proteins or other biological targets.

Probing Protein-Ligand Interactions: By monitoring the ¹⁹F NMR signal of a fluorinated indole upon titration with a protein, researchers can determine binding affinities and gain insights into the specific interactions occurring at the binding site. The magnitude and direction of the chemical shift change can provide clues about the nature of the intermolecular forces at play.

Conformational Analysis: Changes in the conformation of a molecule containing a fluorinated indole can lead to alterations in the spatial relationship between the fluorine atom and other parts of the molecule, resulting in a change in the ¹⁹F chemical shift. This allows for the study of conformational dynamics in solution.

Chemical Principles in Bioimaging Applications

The unique photophysical properties of the indole ring system, combined with the electronic effects of fluorine substitution, make compounds like this compound promising candidates for bioimaging applications. ossila.com Indole derivatives are known to exhibit fluorescence, and the introduction of a fluorine atom can modulate these properties in advantageous ways. ossila.com

The chemical principles underlying the use of fluorinated indoles in bioimaging are rooted in their electronic structure. The indole scaffold is an electron-rich aromatic system. The fluorine atom, being highly electronegative, acts as an electron-withdrawing group through the sigma bond network (inductive effect) but can also donate electron density through resonance (mesomeric effect). This interplay of electronic effects can influence the energy levels of the molecule's frontier molecular orbitals (HOMO and LUMO), thereby affecting its absorption and emission properties.

Key Principles and Applications:

Modulation of Fluorescence: The position of the fluorine substituent on the indole ring can significantly impact the fluorescence quantum yield and emission wavelength. This "tunability" allows for the rational design of fluorescent probes with specific spectral properties tailored for particular imaging experiments.

Environment-Sensitive Probes: The fluorescence of some indole derivatives is sensitive to the polarity of their environment, a phenomenon known as solvatochromism. This property can be exploited to develop probes that change their fluorescence color or intensity in response to changes in the local cellular environment, such as within lipid droplets or other organelles.

Targeted Imaging: The indole scaffold can be chemically modified to incorporate targeting moieties that direct the probe to specific cellular structures or biomolecules. This allows for the selective visualization of these targets within a complex biological system. For instance, combining the photophysical properties with bioactivity enables the monitoring of cancer cells during anti-cancer treatments. ossila.com

Future Prospects and Innovations in Fluorinated Indole Carboxylate Chemistry

The field of fluorinated indole carboxylate chemistry is poised for significant growth, driven by the increasing demand for sophisticated molecular tools in chemical biology and medicinal chemistry. nih.gov The unique properties conferred by fluorine substitution are increasingly recognized for their potential to enhance the performance of bioactive molecules and functional materials. nih.govacs.org

Future research in this area is likely to focus on several key directions:

Development of Novel Synthetic Methodologies: The synthesis of specifically substituted fluorinated indoles can be challenging. Innovations in synthetic organic chemistry are needed to provide efficient and versatile routes to a wider range of these compounds, enabling the systematic exploration of structure-activity relationships. nih.gov

Rational Design of Advanced Probes: Building on our understanding of the structure-property relationships of fluorinated indoles, researchers will be able to design and synthesize next-generation NMR and fluorescence probes with enhanced sensitivity, specificity, and functionality. This could include the development of multi-modal probes that can be detected by more than one imaging technique.

Expansion into New Applications: The unique properties of fluorinated indole carboxylates may find application in areas beyond those already explored. For example, their electronic properties could be harnessed in the development of new organic electronic materials, such as those used in organic light-emitting diodes (OLEDs). ossila.com Furthermore, the indole scaffold is a prevalent structure in many natural products and pharmaceuticals, suggesting that fluorinated indole carboxylates could serve as valuable building blocks for the synthesis of novel therapeutic agents. ossila.comnih.govyoutube.com

The continued exploration of the chemistry and applications of this compound and related compounds promises to yield new and powerful tools for scientific discovery.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl 4-Fluoroindole-3-carboxylate, and how can purity be ensured?

- Methodological Answer : The synthesis typically involves cyclization of fluorinated precursors followed by esterification. For example, indole derivatives are often synthesized via Fischer indole synthesis or palladium-catalyzed cross-coupling reactions. Post-synthesis, purity is validated using HPLC (>98% purity threshold) and characterized via (e.g., δ 1.35 ppm for ethyl CH, 4.30 ppm for CH) and (e.g., δ 165 ppm for carbonyl C=O) . Solvent recrystallization (e.g., ethanol/water mixtures) improves purity.

Q. How should researchers characterize the stability of this compound under varying storage conditions?

- Methodological Answer : Accelerated stability studies under ICH guidelines (e.g., 40°C/75% RH for 6 months) assess degradation. Analytical techniques include:

- TGA/DSC : Determine decomposition temperature (e.g., >200°C).

- LC-MS : Monitor hydrolytic degradation (e.g., ester cleavage to carboxylic acid).

- UV-Vis : Track absorbance shifts indicative of structural changes. Store in amber vials at -20°C under inert gas (N) to minimize photolytic and oxidative degradation .

Q. What spectroscopic and chromatographic techniques are critical for confirming the structure of this compound?

- Methodological Answer :

- FT-IR : Confirm ester C=O stretch (~1700 cm) and indole N-H stretch (~3400 cm).

- Mass Spectrometry : ESI-MS (positive mode) to observe [M+H] (e.g., m/z 222.23 for CHFNO) .

- HPLC : Use C18 columns with acetonitrile/water gradients (e.g., 70:30 v/v) for retention time consistency.

Advanced Research Questions

Q. How can single-crystal X-ray diffraction (SC-XRD) resolve ambiguities in the molecular conformation of this compound?

- Methodological Answer : SC-XRD experiments require high-quality crystals grown via slow evaporation (e.g., ethyl acetate/hexane). Data collection at 298 K using Mo-Kα radiation (λ = 0.71073 Å) and refinement with SHELXL (R-factor <0.05) . Key parameters:

- Torsion angles : Verify planarity of indole ring and ester group.

- Hydrogen bonding : Analyze intermolecular interactions (e.g., C-H···O/F) influencing packing .

Q. What computational strategies are effective for predicting the reactivity of this compound in medicinal chemistry applications?

- Methodological Answer :

- DFT Calculations : Use Gaussian 09 with B3LYP/6-311++G(d,p) basis set to model electrophilic substitution at the 4-fluoro position.

- Molecular Docking : AutoDock Vina to assess binding affinity with biological targets (e.g., kinase enzymes). Validate with MD simulations (NAMD/GROMACS) .

Q. How can researchers address contradictions in reported bioactivity data for this compound derivatives?

- Methodological Answer :

- Meta-analysis : Compare IC values across studies, adjusting for assay conditions (e.g., cell lines, incubation time).

- Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., replacing ethyl ester with methyl) to isolate activity contributors.

- Dose-Response Validation : Replicate assays (e.g., MIC for antibacterial activity) using standardized protocols .

Q. What strategies mitigate challenges in synthesizing this compound analogs with improved solubility?

- Methodological Answer :

- Co-solvent Systems : Use DMSO/water mixtures for in vitro assays.

- Prodrug Design : Introduce hydrolyzable groups (e.g., phosphate esters) to enhance aqueous solubility.

- Salt Formation : React with sodium hydroxide to generate carboxylate salts, confirmed via loss of ethyl signals .

Data Contradiction Analysis

Q. How should researchers interpret conflicting NMR data for this compound in different solvents?

- Methodological Answer : Solvent-induced shifts (e.g., DMSO-d vs. CDCl) affect aromatic proton signals. For example:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.